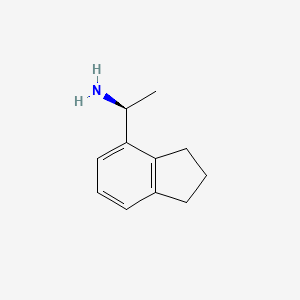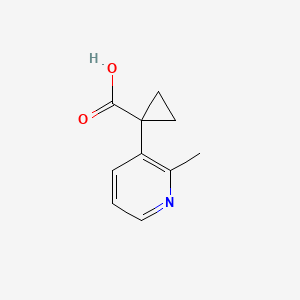
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine is a chemical compound belonging to the class of phenethylamines. It is structurally characterized by a phenyl ring substituted with three methoxy groups at positions 2, 4, and 5, and an ethylamine chain with a methyl group attached to the nitrogen atom. This compound is known for its psychoactive properties and is related to other phenethylamines such as mescaline.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with methylamine to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate safety and environmental controls.
化学反応の分析
Types of Reactions
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields various reduced amine derivatives.
Substitution: Results in substituted phenethylamine derivatives.
科学的研究の応用
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly its psychoactive effects.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
Industry: Limited industrial applications due to its psychoactive nature, but it can be used in the synthesis of other chemicals.
作用機序
The mechanism of action of n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood. The compound’s effects are mediated through the modulation of neurotransmitter release and receptor activation.
類似化合物との比較
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine is similar to other phenethylamines such as:
Mescaline: A naturally occurring psychedelic compound with similar structural features.
2,4,5-Trimethoxyphenethylamine: A positional isomer with different psychoactive properties.
2C-B: Another synthetic phenethylamine with distinct psychoactive effects.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and its potent psychoactive effects, which differentiate it from other phenethylamines.
特性
分子式 |
C12H19NO3 |
|---|---|
分子量 |
225.28 g/mol |
IUPAC名 |
N-methyl-2-(2,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO3/c1-13-6-5-9-7-11(15-3)12(16-4)8-10(9)14-2/h7-8,13H,5-6H2,1-4H3 |
InChIキー |
RBBJCGHYYUVHKI-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=CC(=C(C=C1OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)

![2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid](/img/structure/B13602211.png)


![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13602228.png)

![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)


